![molecular formula C15H16N2O4S B7480172 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide, also known as MNBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBS is a sulfonamide-based compound that possesses a nitro group and a methyl group on its benzene ring.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and urease. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has also been shown to disrupt bacterial cell membranes and inhibit DNA replication, leading to cell death. The nitro group in 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide is thought to play a crucial role in its antimicrobial activity by generating reactive oxygen species that damage bacterial cells.
Biochemical and Physiological Effects:
2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for drug development. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has been reported to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This property of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has potential applications in the treatment of diseases such as glaucoma and epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide in lab experiments include its low toxicity, high stability, and broad-spectrum antimicrobial activity. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide can be easily synthesized in the laboratory using simple and cost-effective methods. The limitations of using 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide in lab experiments include its low solubility in water, which can limit its bioavailability and efficacy. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide also requires further optimization to improve its pharmacological properties and reduce its potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide. Another direction is the investigation of the structure-activity relationship of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide to identify more potent analogs. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide can also be used as a building block for the synthesis of novel materials with potential applications in drug delivery and catalysis. The potential application of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide in wastewater treatment also requires further investigation to optimize its adsorption capacity and selectivity. Overall, 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide is a promising compound with potential applications in various fields, and further research is required to fully explore its potential.
Conclusion:
In conclusion, 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide can be synthesized using a simple and cost-effective method and has been shown to possess broad-spectrum antimicrobial activity and low toxicity towards mammalian cells. The future directions for the research and development of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide include the optimization of the synthesis method, investigation of the structure-activity relationship, and exploration of its potential applications in drug delivery, catalysis, and wastewater treatment.
Synthesemethoden
The synthesis of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide involves the reaction of 4-methylbenzylamine with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform at a low temperature to obtain 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide as a yellow solid. The yield of 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has been shown to possess antibacterial, antifungal, and antiviral activities, making it a potential candidate for drug development. 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has also been used as a building block for the synthesis of novel materials such as dendrimers and metal-organic frameworks. In addition, 2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide has been investigated for its potential application in wastewater treatment due to its ability to adsorb heavy metals.
Eigenschaften
IUPAC Name |
2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-3-6-13(7-4-11)10-16-22(20,21)15-9-14(17(18)19)8-5-12(15)2/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFUTMMQCGIPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


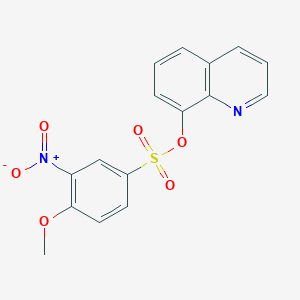
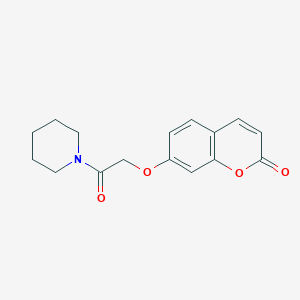
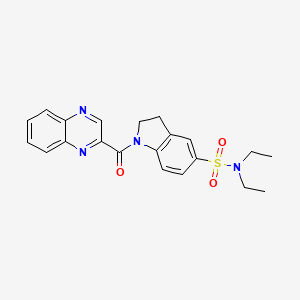
![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)
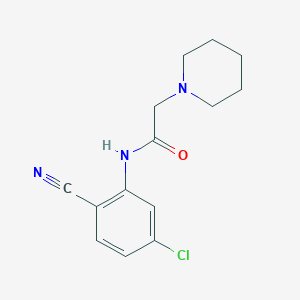

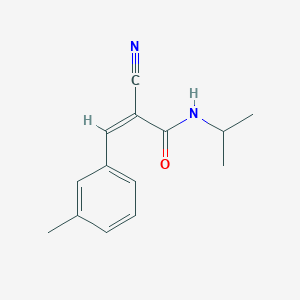
![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)

![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)
